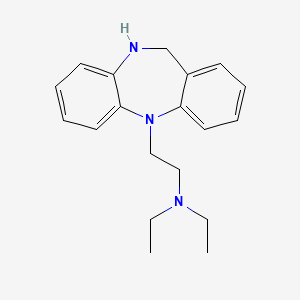
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- is a chemical compound belonging to the class of dibenzodiazepines This compound is characterized by its complex structure, which includes a dibenzo[b,e][1,4]diazepine core with a diethylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- typically involves the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a series of cyclization reactions. This can be achieved using various starting materials, such as o-phenylenediamine and benzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is introduced through nucleophilic substitution reactions. This step often requires the use of reagents such as diethylamine and ethyl halides under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl side chain can be replaced with other functional groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, controlled temperature and pressure.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the diethylaminoethyl side chain.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has shown promise in the development of new drugs for the treatment of neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 5-methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine
- 10,11-Dihydro-5H-dibenz[b,f]azepine
- 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
Uniqueness
Compared to similar compounds, 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- stands out due to its specific diethylaminoethyl side chain, which imparts unique chemical and biological properties. This side chain enhances its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
63918-63-8 |
|---|---|
分子式 |
C19H25N3 |
分子量 |
295.4 g/mol |
IUPAC名 |
2-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C19H25N3/c1-3-21(4-2)13-14-22-18-11-7-5-9-16(18)15-20-17-10-6-8-12-19(17)22/h5-12,20H,3-4,13-15H2,1-2H3 |
InChIキー |
NBCLKMSYLLWGFG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
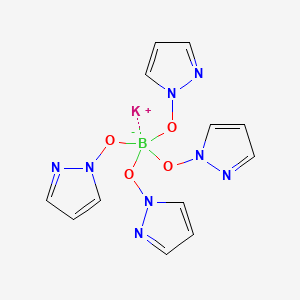


![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

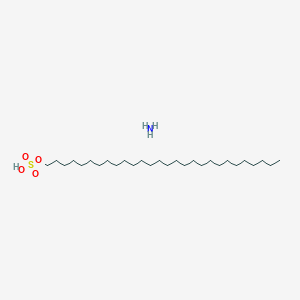
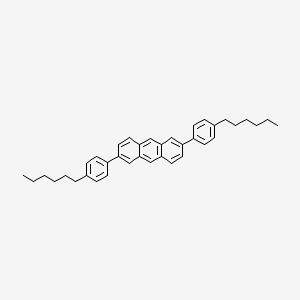
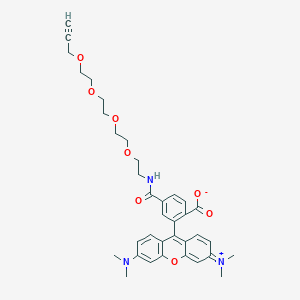
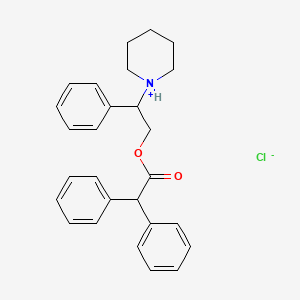
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)

